molecular formula C14H16O3S B2728933 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan CAS No. 551921-84-7

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan

Cat. No.: B2728933
CAS No.: 551921-84-7
M. Wt: 264.34
InChI Key: SQXOBXVKGGIPFE-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan is an organosulfur compound featuring a furan ring substituted with a benzenesulfonyl group attached via a 2-methylpropyl chain. The benzenesulfonyl moiety (C₆H₅SO₂-) is electron-withdrawing, which may influence the reactivity of the furan ring, particularly in electrophilic substitution reactions.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)-2-methylpropyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-11(2)14(12-8-9-17-10-12)18(15,16)13-6-4-3-5-7-13/h3-11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXOBXVKGGIPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=COC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan typically involves the reaction of furan with 2-methyl-1-(phenylsulfonyl)propyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or sulfoxide.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Heterocycles

A key structural analog is 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS RN: 912569-59-6), listed in the Kanto Reagents catalog . While both compounds share a benzenesulfonyl group, the heterocyclic core differs:

  • 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan : Furan ring with a branched alkyl-sulfonyl substituent.
  • 3-(1-Methylpyrazol-3-yl)benzenesulfonyl chloride : Pyrazole ring substituted with a methyl group and sulfonyl chloride.
Property This compound 3-(1-Methylpyrazol-3-yl)benzenesulfonyl chloride
Molecular Formula Not provided C₁₀H₉ClN₂O₂S
Molecular Weight Not provided 256.71 g/mol
CAS RN Not available 912569-59-6
Physical State Not reported Solid (mp 76.5–78.5°C)

The pyrazole derivative’s sulfonyl chloride group confers higher reactivity in nucleophilic substitution compared to the sulfonyl-alkyl-furan structure, which may exhibit stability under similar conditions .

Furan Derivatives with Alkylidene Substituents

Another related compound is (3E)-3-(2-methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (CAS RN: 56014-69-8), an isobenzofuranone with a conjugated alkylidene chain . Key differences include:

  • Core Structure: The target compound has a furan ring, while the analog features a benzofuranone (oxygen in a lactone configuration).
Property This compound (3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one
Molecular Formula Not provided C₁₂H₁₂O₂
Functionality Sulfonyl-alkyl-furan Alkylidene-benzofuranone
Potential Reactivity Electrophilic substitution inhibited by SO₂ Conjugated system prone to cycloaddition or oxidation

Phenothiazine-Based Sulfonamides

Unlike the target compound, Perimethazine’s therapeutic activity stems from its phenothiazine core, which interacts with dopamine receptors. This highlights how sulfonyl groups in different scaffolds lead to divergent biological outcomes.

Biological Activity

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan is a complex organic compound that presents significant potential in pharmaceutical development due to its unique structural features, which include a furan ring and a benzenesulfonyl group. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug design.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H15O2S\text{C}_{13}\text{H}_{15}\text{O}_2\text{S}

This structure integrates a furan moiety, known for its reactivity and ability to interact with various biological targets, along with a benzenesulfonyl group that enhances solubility and stability in biological systems.

Biological Activity Overview

Research indicates that compounds containing furan and sulfonyl functionalities exhibit notable biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential anticancer activity

The specific mechanisms of action for this compound remain under investigation, but similar compounds have shown interactions with enzymes and receptors, modulating their activity.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes relevant analogs:

Compound NameStructure FeaturesBiological Activity
2-MethylbenzenesulfonamideMethyl group on benzeneAntimicrobial properties
Benzo[b]furanFused benzene and furan ringsAnticancer activity
5-Sulfamoylfurfuryl alcoholSulfamoyl group on furfuryl alcoholAnti-inflammatory effects

These comparisons highlight the unique combination of functionalities in this compound, which may enhance its biological activity compared to simpler analogs.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The furan ring could facilitate binding to specific receptors, influencing signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to apoptosis in cancer cells.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available furan derivatives and benzenesulfonamide.
  • Reaction Conditions : Common methods include nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

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